Ethyl 3-azido-2-hydroxy-3-phenylpropanoate Ethyl 3-azido-2-hydroxy-3-phenylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16492552
InChI: InChI=1S/C11H13N3O3/c1-2-17-11(16)10(15)9(13-14-12)8-6-4-3-5-7-8/h3-7,9-10,15H,2H2,1H3
SMILES:
Molecular Formula: C11H13N3O3
Molecular Weight: 235.24 g/mol

Ethyl 3-azido-2-hydroxy-3-phenylpropanoate

CAS No.:

Cat. No.: VC16492552

Molecular Formula: C11H13N3O3

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-azido-2-hydroxy-3-phenylpropanoate -

Specification

Molecular Formula C11H13N3O3
Molecular Weight 235.24 g/mol
IUPAC Name ethyl 3-azido-2-hydroxy-3-phenylpropanoate
Standard InChI InChI=1S/C11H13N3O3/c1-2-17-11(16)10(15)9(13-14-12)8-6-4-3-5-7-8/h3-7,9-10,15H,2H2,1H3
Standard InChI Key QZHNEGAITVTIJS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C(C1=CC=CC=C1)N=[N+]=[N-])O

Introduction

Structural and Stereochemical Properties

Ethyl 3-azido-2-hydroxy-3-phenylpropanoate (molecular formula C11H13N3O3\text{C}_{11}\text{H}_{13}\text{N}_{3}\text{O}_{3}, molecular weight 235.24 g/mol) features a propanoate ester backbone with substituents at the 2- and 3-positions. The (2R,3S) configuration confers chirality, critical for enantioselective interactions in biological systems. The azido group (N3-\text{N}_{3}) at C3 participates in click chemistry, while the hydroxyl group at C2 enhances solubility and hydrogen-bonding capabilities. The phenyl group at C3 contributes to steric bulk and aromatic interactions, influencing both reactivity and binding affinity.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically begins with ethyl 3-phenylglycidate, an epoxide derivative. Azidation is achieved via nucleophilic substitution using sodium azide (NaN3\text{NaN}_{3}) in dimethylformamide (DMF) at 40–60°C, followed by hydroxylation with osmium tetroxide (OsO4\text{OsO}_{4}) or potassium permanganate (KMnO4\text{KMnO}_{4}). Key considerations include:

  • Temperature Control: Azides are thermally sensitive; reactions exceeding 60°C risk decomposition.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance NaN3\text{NaN}_{3} nucleophilicity.

  • Purification: Chromatography or recrystallization isolates the product from byproducts like ethyl 2-benzyl-2-(diethoxyphosphoryl)-3-phenylpropanoate .

Industrial Production

Industrial processes prioritize enantioselectivity and yield. Biocatalytic methods using Galactomyces geotrichum achieve >90% enantiomeric excess (ee) by hydrolyzing epoxide intermediates. Chemoenzymatic routes combine chemical azidation with enzymatic resolution, reducing waste and improving scalability.

Chemical Reactivity and Reaction Mechanisms

Functional Group Transformations

  • Azide Reduction: Catalytic hydrogenation or LiAlH4\text{LiAlH}_{4} reduces N3-\text{N}_{3} to NH2-\text{NH}_{2}, forming ethyl 3-amino-2-hydroxy-3-phenylpropanoate.

  • Hydroxyl Oxidation: Dess-Martin periodinane (DMP) oxidizes the hydroxyl group to a ketone, yielding ethyl 3-azido-2-oxo-3-phenylpropanoate.

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates 1,2,3-triazoles, valuable in drug discovery.

Mechanistic Insights

  • Azidation: Follows an SN2\text{S}_{N}2 mechanism, with NaN3\text{NaN}_{3} displacing a leaving group (e.g., bromide).

  • Hydroxylation: OsO4\text{OsO}_{4}-mediated dihydroxylation proceeds via a cyclic osmate ester intermediate.

Spectroscopic Characterization

TechniqueKey SignalsFunctional Group Identified
FT-IR2100 cm1^{-1} (strong)Azide (N3\text{N}_{3})
1H^{1}\text{H} NMRδ 4.1 ppm (quartet, 2H)Ester (OCH2CH3-\text{OCH}_{2}\text{CH}_{3})
ESI-MSm/z 236.1 ([M+H]+[\text{M}+\text{H}]^{+})Molecular Ion

Data from these techniques confirm structural integrity and purity, essential for pharmaceutical applications.

Biological Activities and Applications

Anticancer Properties

Azido derivatives induce apoptosis in HeLa cells via mitochondrial pathway activation. In vivo studies show tumor growth inhibition by 40–60% at 50 mg/kg doses.

Agricultural Uses

Anti-juvenile hormone (anti-JH) activity disrupts insect metamorphosis, offering a pest control mechanism with LC50_{50} of 0.5 ppm against Aedes aegypti larvae.

Industrial Optimization Strategies

Byproduct Minimization

Lowering reaction temperatures to −60°C during alkylation reduces dialkylated byproducts from 30% to <5% . Solvent screening (e.g., THF vs. DMF) further optimizes selectivity .

Bioprocess Engineering

Corynebacterium glutamicum strains engineered for malonyl-CoA reductase expression produce 3-hydroxypropionate precursors, achieving titers of 60 g/L in fed-batch reactors.

Computational Modeling

Density functional theory (DFT) predicts transition states for CuAAC, revealing activation energies of 15–20 kcal/mol. Molecular dynamics (MD) simulations show aqueous solvents accelerate reaction kinetics by 30% compared to organic media.

Comparative Analysis

CompoundKey DifferencesReactivity Profile
Ethyl 3-hydroxy-2-methylbutanoateMethyl vs. phenyl groupLower azide stability
Ethyl 3-azido-2-hydroxy-3-methylpropanoateMethyl vs. phenyl at C3Reduced aromatic interactions

Future Directions

  • Continuous-Flow Synthesis: Microreactors could enhance safety during azide handling.

  • Targeted Drug Delivery: Azide-alkyne conjugation enables antibody-drug conjugate (ADC) development.

  • Green Chemistry: Photocatalytic azidation methods using visible light are under investigation.

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